molecular formula C17H12FNO3 B5875036 (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate

Cat. No.: B5875036
M. Wt: 297.28 g/mol
InChI Key: CBTBZKHRRJPQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure with a 2-oxo group and a 2-fluorobenzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate typically involves the condensation of 2-oxo-1,2-dihydroquinoline with 2-fluorobenzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The 2-oxo group can be reduced to form 1,2-dihydroquinoline derivatives.

    Substitution: The fluorine atom on the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1,2-Dihydroquinoline derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its quinoline core structure is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate ester moiety This functional group can influence the compound’s reactivity and biological activity

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBZKHRRJPQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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